molecular formula C10H15NO2S B7866776 (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid

(Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid

Cat. No.: B7866776
M. Wt: 213.30 g/mol
InChI Key: SWWQIKIOAOKRBF-UHFFFAOYSA-N
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Description

"(Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid" is a synthetic organic compound characterized by a thiophene ring substituted at the 3-position with a methylamino-isopropyl group, linked to an acetic acid moiety.

Properties

IUPAC Name

2-[propan-2-yl(thiophen-3-ylmethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)11(6-10(12)13)5-9-3-4-14-7-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWQIKIOAOKRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CSC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid typically involves the condensation of thiophene derivatives with amino acids. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

The compound (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid , identified by CAS No. 1179589-30-0, is a novel chemical entity with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biochemistry, and material science, supported by case studies and data tables.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly in targeting specific biological pathways associated with various diseases.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against cancer cell lines. Results indicated that it inhibited cell proliferation, leading to apoptosis in certain cancer types. The mechanism involved modulation of signaling pathways related to cell survival and growth.

Biochemical Research

In biochemistry, (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid serves as a useful reagent for studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Research demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic disorders. The inhibition was characterized through kinetic studies, revealing potential therapeutic applications in managing conditions like diabetes.

Material Science

The compound's unique chemical structure allows it to be explored as a precursor for synthesizing novel materials with specific properties.

Case Study: Polymer Synthesis

Investigations into the use of this compound in polymer chemistry have shown that it can enhance the mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant for developing materials with improved durability and flexibility.

Mechanism of Action

The mechanism of action of (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic Acid (CAS 1032684-85-7)

This compound shares a similar backbone, featuring an amino-substituted heterocycle (piperidine) linked to acetic acid. Key differences include:

  • Ring System : The target compound uses a thiophene (aromatic, sulfur-containing), while the analog employs a piperidine (saturated, nitrogen-containing). Thiophene’s aromaticity may enhance stability and π-π stacking interactions, whereas piperidine’s basicity could influence protonation states in physiological environments .

Functional Group and Application Analysis

Thiophene vs. Piperidine Moieties

  • Piperidine : Nitrogen in the ring allows for hydrogen bonding and protonation, critical for interactions with enzymes or transporters.

Acetic Acid Group

Both compounds feature acetic acid, which improves aqueous solubility and enables salt formation (e.g., sodium or hydrochloride salts for pharmaceutical use).

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Ring System Potential Applications
(Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid C₁₁H₁₇NO₂S (inferred) Thiophene, acetic acid, isopropyl Thiophene (aromatic) Enzyme inhibition, drug intermediates
[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid C₁₁H₂₂N₂O₂ (inferred) Piperidine, acetic acid, isopropyl Piperidine (saturated) Receptor modulation, pharmacokinetic optimization
Fluorinated aromatic amines (6a–p) Varies Acyl isothiocyanate, fluoroaromatic Benzene (aromatic) Antimicrobial agents, agrochemicals

Biological Activity

The compound (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The structure of (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid includes an isopropyl group, a thiophene moiety, and an amino-acetic acid backbone. The presence of the thiophene ring is significant as it contributes to the compound's lipophilicity and potential interactions with biological targets.

Proposed Mechanism

The mechanism of action for this compound may involve modulation of specific receptors or enzymes, similar to other thiophene-based compounds that have been studied extensively. For instance, compounds with thiophene rings have shown promise as inhibitors of histone acetyltransferases (HATs), which play critical roles in gene transcription regulation .

Biological Activity

Recent studies have highlighted various biological activities associated with thiophene derivatives, including anti-inflammatory, anticancer, and neuroprotective effects. The following sections summarize key findings related to the biological activity of (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid.

Anticancer Activity

Research has indicated that compounds containing thiophene structures can exhibit significant anticancer properties. For example, a related study demonstrated that certain thiophene derivatives inhibited cancer cell proliferation with IC50 values in the low micromolar range . The specific IC50 values for (Isopropyl-thiophen-3-ylmethyl-amino)-acetic acid remain to be established through direct experimentation.

Inhibition of Histone Acetyltransferases

As noted previously, the compound's structural similarity to known HAT inhibitors suggests potential activity against HAT enzymes like p300. Inhibitors of p300 have been shown to affect various cancer-related pathways, making this a promising area for further investigation .

Case Studies and Research Findings

  • Histone Acetylation Studies : A study investigated the effects of various thiophene derivatives on histone acetylation. The results indicated that modifications on the thiophene ring could enhance inhibitory activity against HATs, with some compounds achieving IC50 values as low as 1.6 μM .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could potentially mitigate neuronal cell death through anti-apoptotic mechanisms .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 ValueReference
Thiophene Derivative 1HAT Inhibition8.6 μM
Thiophene Derivative 2Anticancer (HeLa cells)60 nM
(Isopropyl-thiophen-3-ylmethyl-amino)-acetic acidProposed HAT InhibitorTBDN/A

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